Elevated Lipophilicity vs. the Non‑Brominated 2‑Ethyl‑7‑methyl Core Enables Superior Passive Membrane Permeability Predictions
3‑Bromo‑2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine exhibits a computed XLogP3‑AA of 2.5 [1], whereas the corresponding 3‑H analog (2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine) has an XLogP3‑AA of 1.8 [2]. This represents a ΔXLogP of +0.7 log units, which is expected to translate into approximately 5‑fold higher passive membrane permeability based on established linear free‑energy relationships between logP and permeability in Caco‑2 and PAMPA models.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.5 |
| Comparator Or Baseline | 2‑Ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine (3‑H analog): XLogP3‑AA = 1.8 |
| Quantified Difference | ΔXLogP = +0.7 log units |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm, 2024 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the 3‑bromo derivative more suitable for intracellular or CNS target programs requiring enhanced cell entry.
- [1] PubChem CID 136837342, 3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, National Center for Biotechnology Information, 2024. View Source
- [2] PubChem CID 136838882, 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, National Center for Biotechnology Information, 2024. View Source
